Product packaging for Methyl 5-cyano-2-hydroxybenzoate(Cat. No.:CAS No. 84437-12-7)

Methyl 5-cyano-2-hydroxybenzoate

Cat. No.: B1313201
CAS No.: 84437-12-7
M. Wt: 177.16 g/mol
InChI Key: WNLGGSGBOQGUHV-UHFFFAOYSA-N
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Description

Contextualization within Salicylate (B1505791) and Benzoate (B1203000) Derivative Research

Methyl 5-cyano-2-hydroxybenzoate is a derivative of salicylic (B10762653) acid, placing it within the broader and extensively studied class of salicylate and benzoate compounds. Salicylates, including the well-known acetylsalicylic acid (aspirin), have a long history in medicinal chemistry. Research into salicylate and benzoate derivatives is a dynamic field, with studies exploring their anti-inflammatory, analgesic, and antipyretic properties. researchgate.netnih.govfrontiersin.org The introduction of a cyano group at the 5-position of the methyl salicylate backbone, as seen in this compound, significantly alters its chemical reactivity and opens up new avenues for synthetic transformations. This strategic modification allows for its use in the creation of novel compounds with potentially enhanced or entirely different biological activities compared to traditional salicylates. The ongoing exploration of such derivatives is driven by the quest for new therapeutic agents and functional materials. researchgate.netfrontiersin.orgresearchgate.net

Significance in Contemporary Chemical Synthesis and Discovery

The true significance of this compound lies in its role as a key intermediate in multi-step synthetic pathways. Its functional groups provide multiple reaction sites. The hydroxyl group can be alkylated or acylated, the methyl ester can be hydrolyzed or aminated, and the cyano group can be converted into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles.

A prominent example of its application is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. quickcompany.in In the synthesis of Febuxostat, this compound serves as a crucial starting material. quickcompany.in Its use helps to avoid the formation of certain impurities that can arise from alternative synthetic routes, leading to a more efficient and economically viable manufacturing process. quickcompany.in The nitrile group is a key handle for constructing the thiazole (B1198619) ring system central to the structure of Febuxostat. quickcompany.in

Beyond its role in the synthesis of established drugs, the unique combination of functional groups in this compound makes it an attractive scaffold for the discovery of new chemical entities. Researchers in medicinal chemistry utilize it to design and synthesize novel compounds for screening against a wide range of biological targets. Its derivatives have been investigated for potential applications as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. google.com

Overview of Research Trajectories

Current research involving this compound is proceeding along several key trajectories. One major focus remains the optimization of existing synthetic routes and the development of new, more sustainable methods for its production and utilization. This includes exploring greener solvents and catalysts to improve the environmental footprint of processes involving this compound.

Another significant area of research is the expansion of its use in the synthesis of diverse heterocyclic compounds. The reactivity of the cyano and hydroxyl groups allows for the construction of various ring systems, which are prevalent in many biologically active molecules. This opens up possibilities for the discovery of new drugs with novel mechanisms of action.

Furthermore, the exploration of the material science applications of this compound and its derivatives is a growing field. The rigid aromatic core and the potential for hydrogen bonding and other intermolecular interactions make these compounds interesting candidates for the development of new organic materials with specific optical or electronic properties.

PropertyValue
IUPAC Name This compound
CAS Number 84437-12-7
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Physical Form Solid
Melting Point Not available
Boiling Point 306.735°C at 760 mmHg
Density 1.328 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1313201 Methyl 5-cyano-2-hydroxybenzoate CAS No. 84437-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLGGSGBOQGUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442022
Record name Methyl 5-cyano-2-hydroxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID00442022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84437-12-7
Record name Methyl 5-cyano-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84437-12-7
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Synthetic Methodologies and Advanced Reaction Pathways of Methyl 5 Cyano 2 Hydroxybenzoate

Established Synthetic Routes to Methyl 5-cyano-2-hydroxybenzoate

The traditional synthesis of this compound relies on well-documented and robust chemical transformations. These methods provide reliable access to the target compound through sequential, step-by-step processes.

Esterification of 5-Cyano-2-hydroxybenzoic Acid

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 5-Cyano-2-hydroxybenzoic acid. nih.gov This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. Typically, the process involves reacting 5-Cyano-2-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com The mixture is heated under reflux to drive the reaction to completion. chemicalbook.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. Subsequent elimination of a water molecule yields the final ester product.

Table 1: Representative Conditions for Esterification

ReactantReagentCatalystConditionsYield
5-Methylsalicylic acid*MethanolSulfuric AcidReflux, overnight62% chemicalbook.com
p-Hydroxy Benzoic AcidSelected AlcoholSulfuric AcidReflux, 2 hoursN/A iajpr.com

Note: 5-Methylsalicylic acid is a structural analog, and the reaction conditions are representative of the esterification of substituted hydroxybenzoic acids.

Formylation of Substituted Phenols leading to Benzoate (B1203000) Intermediates

An alternative pathway begins with the formylation of a substituted phenol (B47542). This approach introduces the required carbon atom that will ultimately become the ester group. For instance, 5-cyanophenol can be formylated to produce 5-cyano-2-hydroxybenzaldehyde. jst.go.jp Various methods exist for the ortho-formylation of phenols, which is the required regiochemistry for this synthesis. orgsyn.org One such method employs hexamethylenetetramine in strong acids like polyphosphoric acid. jst.go.jp Another effective method for selective ortho-formylation uses magnesium chloride, triethylamine (B128534), and paraformaldehyde. orgsyn.orgresearchgate.net

Once the aldehyde intermediate (5-cyano-2-hydroxybenzaldehyde) is formed, it must undergo a two-step conversion:

Oxidation: The aldehyde group is oxidized to a carboxylic acid group (-COOH) to form 5-Cyano-2-hydroxybenzoic acid.

Esterification: The resulting acid is then esterified with methanol as described in the previous section to yield this compound.

Cyanation Reactions for Aromatic Nitrile Formation

The introduction of the cyano (-C≡N) group onto the aromatic ring is a critical step that can be performed at different stages of the synthesis. These reactions typically start from an aromatic precursor bearing a suitable leaving group, such as a diazonium salt or a halogen.

Sandmeyer Reaction: This traditional method involves the diazotization of an aromatic amine (e.g., methyl 5-amino-2-hydroxybenzoate) to form a diazonium salt. numberanalytics.comnumberanalytics.com This intermediate is then treated with a copper(I) cyanide salt to introduce the cyano group. numberanalytics.comnumberanalytics.comacs.org

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide (e.g., methyl 5-bromo-2-hydroxybenzoate) with copper(I) cyanide, often at high temperatures, to produce the corresponding aryl nitrile. numberanalytics.com

Transition Metal-Catalyzed Cyanation: Modern synthetic chemistry often employs more efficient transition metal-catalyzed reactions. Palladium or nickel catalysts are commonly used to facilitate the cyanation of aryl halides or pseudohalides. numberanalytics.comorganic-chemistry.org These methods offer milder reaction conditions and broader substrate compatibility compared to traditional approaches. numberanalytics.com For example, a 2-amino-5-bromo-3-methylbenzoate ester has been successfully cyanated using copper cyanide in N,N-dimethylacetamide at 170°C. google.com Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgresearchgate.net

Table 2: Overview of Cyanation Methodologies

Reaction NamePrecursor TypeKey ReagentsCatalystNotes
Sandmeyer ReactionAryl AmineNaNO₂, HCl; CuCNCopper(I) numberanalytics.comacs.orgInvolves diazonium salt intermediate. numberanalytics.com
Rosenmund-von BraunAryl HalideCuCNNone (High Temp)Often requires harsh conditions. numberanalytics.com
Palladium-CatalyzedAryl Halide/ChlorideNaCN, KCN, Zn(CN)₂Palladium complexesMilder conditions, higher yields. numberanalytics.comorganic-chemistry.org
Nickel-CatalyzedPhenolic CompoundsZn(CN)₂Nickel complexesDeoxycyanation of activated phenols. organic-chemistry.org

Multi-step Preparations and Optimization

The synthesis of this compound is inherently a multi-step process, requiring careful planning and optimization to achieve high yields and purity. youtube.com A typical synthetic sequence might start with the bromination of a 2-amino-3-methylbenzoate precursor, followed by cyanation and subsequent modifications. google.com

Optimization is key at each stage. For example, in the cyanation of 5-amino-2-methylbenzoic acid derivatives, the choice of solvent can significantly impact the outcome. The use of cyclopentyl methyl ether (CPME) as a co-solvent has been shown to improve mass transfer and increase reaction yields from a baseline of 45–50% to as high as 72%. Similarly, in palladium-catalyzed cyanations, the selection of the appropriate ligand and cyanide source (e.g., NaCN instead of more toxic alternatives) under practical conditions is crucial for an efficient and scalable process. organic-chemistry.org

Novel and Emerging Synthetic Strategies

Research in organic synthesis continually seeks to develop more efficient, economical, and environmentally friendly methods. These include one-pot reactions that reduce the number of separate workup and purification steps.

Green Chemistry Principles in Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org One of the core principles of green chemistry is the use of safer solvents and reaction conditions. An example of this principle applied to a related process is the hydrolysis of 5-cyanovaleramide in near-critical water, which functions as a non-toxic solvent and catalyst, avoiding the need for other hazardous reagents. researchgate.net This method has been shown to be effective, achieving nearly complete conversion at elevated temperatures and demonstrating second-order reaction kinetics. researchgate.net

Another green chemistry strategy involves the use of renewable feedstocks. For instance, natural salicylic (B10762653) acid can be synthesized from wintergreen oil, which is primarily composed of methyl salicylate (B1505791). rsc.org This biocentric approach involves the hydrolysis of the natural ester, followed by acidification to produce salicylic acid with high purity (99%) and yields between 91-93%. rsc.org A similar pathway could be envisioned for this compound, potentially starting from a naturally occurring, appropriately substituted aromatic compound, thereby minimizing the reliance on petroleum-based starting materials like phenol, which is used in traditional industrial synthesis of salicylic acid. rsc.org

Catalytic Hydrogenation in Synthetic Pathways

Catalytic hydrogenation is a significant transformation in synthetic pathways involving nitriles, offering a direct route to primary amines. For a compound like this compound, the cyano group (-C≡N) can be selectively reduced to a primary amine (-CH₂NH₂) group. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for this reduction include platinum oxide (PtO₂) on a carbon support (PtO₂/C). tandfonline.com Other powerful reducing agents can also achieve this conversion, such as lithium aluminum hydride (LiAlH₄), diborane (B8814927) (B₂H₆), or aluminum hydride (AlH₃). tandfonline.com The reaction with LiAlH₄ proceeds via nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced to the amine after an aqueous workup. thieme-connect.com

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

ReagentAbbreviationConditions
Hydrogen/Platinum(IV) oxide on CarbonH₂, PtO₂/CCatalytic
Lithium Aluminum HydrideLiAlH₄Stoichiometric, followed by H₂O workup
DiboraneB₂H₆Stoichiometric
Aluminum HydrideAlH₃Stoichiometric

This table summarizes common reagents used for the reduction of the cyano group.

Derivatization and Chemical Transformations

The structure of this compound, featuring a hydroxyl group, a cyano group, and a methyl ester on an aromatic ring, allows for a wide array of chemical transformations and derivatizations.

Reactions at the Hydroxyl Group (e.g., Alkylation)

The phenolic hydroxyl group is a key site for derivatization, with alkylation being a primary example. This reaction can be carried out using various alkylating agents under Friedel-Crafts conditions. google.com The alkylation of salicylic acids, which are structurally similar, has been studied extensively. The reaction can be catalyzed by strong acids like concentrated sulfuric acid. google.com The position of alkylation on the aromatic ring is influenced by steric hindrance and the directing effects of the existing substituents. For salicylic acid derivatives, attack at the 5-position is often favored due to lower steric hindrance compared to the 3-position. google.com The choice of alkylating agent, such as different alcohols or alkenes, allows for the introduction of a variety of alkyl chains onto the molecule. google.com

Reactions at the Cyano Group (e.g., Hydrolysis to Amides/Acids, Thioamidation)

The cyano group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. organic-chemistry.orgresearchgate.net This reaction typically requires heating with an aqueous acid or base. researchgate.net

Acid-catalyzed hydrolysis: In the presence of a strong acid like HCl, the nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water. organic-chemistry.org The initial product is the corresponding amide (Methyl 5-carbamoyl-2-hydroxybenzoate). Upon further heating, the amide is hydrolyzed to the carboxylic acid (5-carboxy-2-hydroxybenzoic acid) and an ammonium (B1175870) salt. researchgate.net

Base-catalyzed hydrolysis: Under basic conditions, the hydrolysis also proceeds through the amide intermediate to yield the salt of the carboxylic acid. researchgate.net

Thioamidation: The cyano group can be converted to a primary thioamide (-CSNH₂). This transformation can be achieved using several reagents:

Hydrogen Sulfide (H₂S): Nitriles react with H₂S, often in the presence of a base catalyst like triethylamine or an anion-exchange resin, to form thioamides. wikipedia.orgCurrent time information in Bangalore, IN. These reactions can be performed at room temperature and atmospheric pressure, particularly for aromatic nitriles. wikipedia.org

Lawesson's Reagent: This thionating agent is widely used to convert carbonyls to thiocarbonyls and can also be applied to the synthesis of thioamides from nitriles, often facilitated by additives like boron trifluoride-diethyl ether complex. google.com

Sodium Hydrosulfide (B80085) (NaSH): A mixture of sodium hydrosulfide and magnesium chloride in a solvent like DMF provides a convenient method for synthesizing aromatic thioamides without handling gaseous H₂S. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (e.g., Halogenation, Formylation)

Halogenation: The reaction with halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) leads to the substitution of a hydrogen atom on the aromatic ring. Given the strong activating and directing effect of the hydroxyl group, substitution is expected to occur at the positions ortho or para to it. In this specific molecule, the positions ortho (3-position) and para (5-position) to the hydroxyl group are already substituted. Therefore, substitution would likely occur at the remaining ortho position (position 3), though this is sterically hindered, or potentially displace other groups under harsh conditions. A related compound, Methyl 5-cyano-4-hydroxy-2-iodobenzoate, has been synthesized, indicating that halogenation can occur on the ring.

Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring is another possible electrophilic substitution. The compound Methyl 5-formyl-2-hydroxybenzoate is a known derivative, indicating that formylation is a feasible transformation. This product is also known as Methyl 5-formylsalicylate.

Functional Group Interconversions and Modifications

The various functional groups on this compound allow for a range of interconversions beyond those already described.

Nitrile Reduction to Aldehyde: The cyano group can be partially reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H). tandfonline.com

Ester to Carboxylic Acid: The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, a reaction that would compete with nitrile hydrolysis.

Hydroxyl Group to Halide: The phenolic hydroxyl group can be converted to a halide, although this is generally more difficult than with aliphatic alcohols and requires specific reagents. tandfonline.com

Carboxylic Acid Derivatization: If the ester is hydrolyzed, the resulting carboxylic acid can be converted into other functional groups, such as amides, by reacting with amines in the presence of coupling agents.

Table 2: Chemical Properties of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₉H₇NO₃177.16Solid
Methyl 5-formyl-2-hydroxybenzoateC₉H₈O₄180.16Solid
Methyl 5-acetyl-2-hydroxybenzoateC₁₀H₁₀O₄194.18-
Methyl 5-cyano-4-hydroxy-2-iodobenzoateC₉H₆INO₃303.05-

This table provides a comparison of the physical properties of this compound and some of its derivatives. Data sourced from wikipedia.org.

Reaction Kinetics and Mechanistic Investigations of this compound

The study of reaction kinetics and mechanisms provides fundamental insights into the transformation of chemical compounds. For this compound, a molecule with multiple reactive sites, understanding these aspects is crucial for optimizing synthetic routes and predicting its behavior in various chemical environments. Although specific literature on the reaction kinetics of this compound is limited, a comprehensive understanding can be constructed by examining analogous systems and established chemical principles.

Elucidation of Reaction Mechanisms in Solution and Gas Phase

The reaction mechanisms of this compound are dictated by the interplay of its functional groups: the ester, the hydroxyl, and the cyano group, all attached to a benzene ring.

Solution Phase Mechanisms:

In solution, the reactivity of this compound is significantly influenced by the solvent and the presence of reagents such as acids, bases, or nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing cyano group activates the aromatic ring towards nucleophilic attack. chemistrysteps.comlibretexts.org This is particularly true for positions ortho and para to the cyano group. While the hydroxyl group is an activating group for electrophilic substitution, its deprotonated form (phenoxide) can also influence the electron density of the ring. Reactions involving nucleophilic displacement of a suitable leaving group on the ring would likely proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. chemistrysteps.comyoutube.comyoutube.com

Reactions at the Functional Groups:

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The mechanism in acidic media involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In basic media, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide. This reaction can be catalyzed by either acids or bases. numberanalytics.com The acid-catalyzed mechanism involves protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. numberanalytics.com The base-catalyzed mechanism involves the direct attack of a hydroxide ion on the nitrile carbon. numberanalytics.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a stronger nucleophile and can participate in various reactions, such as ether synthesis (e.g., Williamson ether synthesis).

Gas Phase Mechanisms:

Gas-phase reactions of this compound are less common but can provide insights into its intrinsic reactivity.

Decarboxylation: While the target molecule is an ester, related studies on the gas-phase decarboxylation of salicylic acid and its derivatives show that the reaction can proceed through a pseudo-unimolecular decomposition. researchgate.net Theoretical studies suggest that this involves hydrogen transfer from the hydroxyl group to the carboxyl group, followed by the elimination of carbon dioxide. researchgate.net For this compound, fragmentation in the gas phase (e.g., in mass spectrometry) might involve initial loss of the methoxy (B1213986) group or other characteristic cleavages.

Ion-Molecule Reactions: In environments like the interstellar medium, ion-molecule reactions can be significant. Studies on benzonitrile, a related structure, have shown that it can undergo fast, barrierless reactions with radicals and ions. nih.gov The presence of the hydroxyl and ester groups would further modify the reactivity of the aromatic ring in such environments.

Kinetic Studies of Transformations Involving the Cyano and Hydroxy Moieties

Kinetics of Nitrile Hydrolysis:

The hydrolysis of aromatic nitriles has been a subject of kinetic investigation. The rate of hydrolysis is dependent on the pH of the solution and the nature of the substituents on the aromatic ring. For instance, the alkaline hydrolysis of various aromatic nitriles generally follows second-order kinetics, being first order with respect to both the nitrile and the hydroxide ion. acs.org Electron-withdrawing groups, such as the cyano group itself and the ester group in this compound, are expected to increase the rate of nucleophilic attack on the nitrile carbon, thus accelerating the hydrolysis.

Kinetics of Reactions at the Hydroxyl Group:

The kinetics of reactions involving the phenolic hydroxyl group, such as esterification or etherification, are well-documented for related phenols. The rate of these reactions is highly dependent on the nucleophilicity of the phenoxide ion and the electrophilicity of the reacting partner. The presence of the electron-withdrawing cyano and ester groups will decrease the pKa of the phenolic proton, making it more acidic and facilitating the formation of the phenoxide ion.

Interactive Data Table: Expected Influence of Substituents on Reaction Kinetics

Functional GroupReaction TypeExpected Influence of Cyano GroupExpected Influence of Hydroxyl Group (as -OH)Expected Influence of Hydroxyl Group (as -O⁻)
Ester Basic HydrolysisRate accelerationRate decelerationRate deceleration
Ester Acidic HydrolysisRate decelerationRate accelerationNot applicable
Cyano Basic HydrolysisNot applicableRate decelerationRate deceleration
Cyano Acidic HydrolysisNot applicableRate accelerationNot applicable
Aromatic Ring Nucleophilic SubstitutionRate accelerationRate decelerationRate acceleration

This table is based on general principles of electronic effects of substituents on reaction rates.

Influence of Solvent Systems and Catalysts on Reaction Outcomes

The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving this compound.

Influence of Solvent Systems:

The solvent can influence reaction rates and selectivity through several mechanisms, including stabilization of transition states, solvation of reactants and intermediates, and direct participation in the reaction. osti.gov

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile (B52724) are often used for nucleophilic aromatic substitution reactions. They can solvate the cation of a nucleophilic salt while leaving the anion relatively "bare" and highly reactive.

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) can participate in hydrogen bonding and can act as nucleophiles themselves. In reactions like ester hydrolysis, water is a reactant. The use of polar protic solvents can significantly affect the rates of reactions involving charged intermediates. For example, computational studies on the decarboxylation of salicylic acid derivatives have shown that aqueous solutions can lower the energy barriers compared to the gas phase. researchgate.netconsensus.app

Nonpolar Solvents: Solvents like toluene (B28343) and hexane (B92381) are less likely to solvate charged species and are often used when reactants are nonpolar.

Influence of Catalysts:

Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy.

Acid Catalysis: Strong acids like sulfuric acid or hydrochloric acid are commonly used to catalyze esterification and the hydrolysis of esters and nitriles. ma.edu Solid acid catalysts, such as sulfated zirconia, have also been shown to be effective for the esterification of salicylic acid. niscpr.res.in

Base Catalysis: Bases like sodium hydroxide or potassium carbonate can be used to catalyze the hydrolysis of esters and nitriles. They also play a crucial role in reactions involving the deprotonation of the phenolic hydroxyl group.

Transition Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, palladium or copper catalysts could be employed for reactions involving the aromatic ring of this compound, assuming a suitable leaving group is present.

Research Findings on Analogous Systems:

Studies on the esterification of salicylic acid have demonstrated the effectiveness of various catalytic systems. For example, the use of solid acid catalysts like zirconia, alumina, and silica, and their modified forms, has been investigated for the synthesis of methyl salicylate. niscpr.res.in The kinetics of such esterifications have been modeled using different kinetic models, such as the Langmuir-Hinshelwood model. dergipark.org.tr Furthermore, the efficiency of these reactions can be enhanced by techniques like pervaporation to remove the water by-product, thereby shifting the equilibrium towards the product side. njit.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a precise map of atomic connectivity can be constructed.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Methyl 5-cyano-2-hydroxybenzoate is anticipated to display distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region would likely reveal a complex splitting pattern due to the interactions between the three non-equivalent protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to appear as a doublet, coupled to the adjacent meta proton. The proton situated between the cyano and ester groups would likely present as a doublet of doublets, while the proton ortho to the cyano group would also be a doublet. The exact chemical shifts would be influenced by the electron-withdrawing nature of the cyano and ester groups and the electron-donating character of the hydroxyl group. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (ortho to -OH)6.9 - 7.2d8.0 - 9.0
Aromatic H (ortho to -COOCH₃)7.8 - 8.1dd8.0 - 9.0, 2.0 - 3.0
Aromatic H (ortho to -CN)7.6 - 7.9d2.0 - 3.0
-OCH₃3.9 - 4.1sN/A
-OH9.0 - 11.0br sN/A

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon of the ester group would appear at the most downfield position, typically between 165-175 ppm. The carbon attached to the hydroxyl group would also be significantly downfield due to the deshielding effect of the oxygen atom. The carbon of the cyano group would have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons would resonate in the region of 110-160 ppm, with their specific shifts determined by the electronic effects of the substituents. The methyl carbon of the ester group would be found at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)168 - 172
C-OH158 - 162
C-COOCH₃112 - 116
C-CN108 - 112
C≡N117 - 120
Aromatic CH115 - 138
Aromatic CH125 - 130
Aromatic CH135 - 140
-OCH₃52 - 55

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal correlations between coupled protons, helping to delineate the spin systems in the aromatic ring. An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Vibrational Assignment of Functional Groups (e.g., C≡N, C=O, O-H)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the ester carbonyl group would appear as a strong band, typically around 1680-1700 cm⁻¹, with its position potentially lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding. The O-H stretching vibration of the phenolic hydroxyl group would be observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenolic)Stretching3200 - 3600Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Methyl)Stretching2850 - 2960Medium
C≡N (Nitrile)Stretching2220 - 2240Medium, Sharp
C=O (Ester)Stretching1680 - 1700Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-O (Ester)Stretching1200 - 1300Strong

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may be influenced by the specific molecular environment.

Analysis of Hydrogen Bonding Interactions through IR Spectroscopy

The presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl and cyano groups (hydrogen bond acceptors) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction can be effectively studied using IR spectroscopy. The position and shape of the O-H stretching band are particularly sensitive to hydrogen bonding. In a non-polar solvent at dilute concentrations, the presence of a relatively sharp O-H band at a lower frequency than a free phenol (B47542) (around 3600 cm⁻¹) would be strong evidence for an intramolecular hydrogen bond, likely between the hydroxyl proton and the carbonyl oxygen of the ester group. This interaction would also explain the lower-than-expected frequency of the C=O stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from electronic transitions within the substituted benzene ring.

The electronic spectrum of this compound is primarily determined by the benzoyl chromophore, which is modified by the presence of a hydroxyl (-OH), a cyano (-CN), and a methyl ester (-COOCH3) group. The principal electronic transitions are expected to be π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. The n→π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and ester groups) to antibonding π* orbitals.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Range (nm) Associated Functional Groups
π→π* 260 - 320 Substituted Benzene Ring

Note: The values in this table are predictive and based on the analysis of structurally similar compounds.

Solvatochromism refers to the shift in the position of absorption bands in response to a change in the polarity of the solvent. This phenomenon is anticipated for this compound due to the presence of polar functional groups that can engage in solute-solvent interactions. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen of the cyano group can act as hydrogen bond acceptors.

In non-polar solvents, the molecule exists in a less solvated state. As the solvent polarity increases, particularly with protic solvents like ethanol (B145695) or methanol (B129727), the ground state and the excited state of the molecule will be stabilized to different extents. For phenolic compounds, an increase in solvent polarity generally leads to a red shift (positive solvatochromism) of the π→π* band. This is because the excited state is typically more polar than the ground state and is therefore more stabilized by polar solvents. Similar effects have been documented for a range of substituted hydroxybenzoates and related dye molecules, where the extent of the shift is correlated with solvent parameters like the Kamlet-Taft parameters. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C9H7NO3. sigmaaldrich.comdocbrown.info

The theoretical monoisotopic mass of this compound can be calculated as follows: (9 x 12.000000) + (7 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) = 177.04259 Da . sigmaaldrich.com

An HRMS experiment would be expected to yield a molecular ion peak [M]+• at an m/z value extremely close to this theoretical mass, confirming the elemental composition. Predicted adducts in HRMS would include [M+H]+ at m/z 178.04987 and [M+Na]+ at m/z 200.03181. sigmaaldrich.com

Table 2: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M]+• C9H7NO3 177.04259
[M+H]+ C9H8NO3+ 178.04987

Source: PubChemLite. sigmaaldrich.com

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a fingerprint of the molecule's structure. While an experimental spectrum for this compound is not available, a predictive analysis can be made based on the known fragmentation of similar molecules, such as methyl 2-hydroxybenzoate (methyl salicylate) and aromatic nitriles.

The molecular ion peak ([M]+•) would be observed at m/z 177. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH3): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. This would result in a peak at m/z 146 ([M - 31]+).

Loss of methanol (CH3OH): Elimination of methanol via a rearrangement (ortho effect) involving the phenolic hydrogen is plausible, which would give rise to a peak at m/z 145 ([M - 32]+).

Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion at m/z 146 could lose CO to produce a peak at m/z 118.

Cleavage of the ester group: Loss of the entire methoxycarbonyl group (•COOCH3) would result in a fragment at m/z 118.

Loss of the cyano group (•CN): Aromatic nitriles can lose a cyano radical, which would lead to a fragment at m/z 151 ([M - 26]+).

The fragmentation of methyl 2-hydroxybenzoate prominently features a base peak at m/z 120, resulting from the loss of methanol. For this compound, the corresponding fragment would be at m/z 145. This fragment would likely be a significant peak in the spectrum.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Neutral Loss
177 [C9H7NO3]+• - (Molecular Ion)
146 [C8H4NO2]+ •OCH3
145 [C8H3NO2]+• CH3OH
118 [C7H4NO]+ CO (from m/z 146) or •COOCH3

Note: This table represents a predictive fragmentation pattern based on the principles of mass spectrometry and data from related compounds.

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature review, a definitive crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the solid-state structure can be predicted with reasonable confidence by examining the crystal structure of the closely related compound, methyl 5-acetyl-2-hydroxybenzoate.

In the crystal structure of methyl 5-acetyl-2-hydroxybenzoate, the molecule is essentially planar. This planarity is expected to be maintained in this compound, facilitating efficient crystal packing. A key feature in the solid-state arrangement of these types of molecules is the formation of intermolecular hydrogen bonds. The phenolic hydroxyl group is a potent hydrogen bond donor. It is anticipated that in the crystal lattice of this compound, the hydroxyl group will form a hydrogen bond with either the carbonyl oxygen of the ester group or the nitrogen atom of the cyano group of an adjacent molecule.

Table 4: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Feature Basis of Prediction
Crystal System Monoclinic or Orthorhombic Common for substituted benzoates
Key Intermolecular Interactions O-H···O=C hydrogen bonding, O-H···N≡C hydrogen bonding, π-π stacking Presence of -OH, -COOCH3, -CN groups and aromatic ring

Note: This table is predictive and based on the crystallographic data of analogous structures.

Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular forces that dictate the packing of the molecules in the solid state. Detailed crystallographic data, which would typically provide precise bond lengths, bond angles, and torsion angles, is not publicly available in the common crystallographic databases for this specific compound. However, based on the known structural features of closely related aromatic cyano and hydroxybenzoate compounds, a qualitative description of the expected interactions can be inferred.

The molecular structure of this compound contains several key functional groups that are instrumental in forming non-covalent interactions: the hydroxyl group (-OH), the cyano group (-C≡N), the methyl ester group (-COOCH₃), and the aromatic ring. These groups facilitate a variety of interactions, including hydrogen bonds and π-stacking, which are crucial in stabilizing the crystal lattice.

In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds are also expected to play a significant role in the crystal packing. The remaining potential for hydrogen bonding from the hydroxyl group, or weaker C-H···O and C-H···N interactions involving the aromatic and methyl C-H groups, would likely link the molecules into chains, sheets, or a more complex three-dimensional network.

Dipole-Dipole and van der Waals Interactions: The polar cyano and ester groups introduce significant dipole moments in the molecule. Consequently, dipole-dipole interactions between these groups on neighboring molecules will further influence the molecular arrangement. Van der Waals forces, although weaker, will also be present and contribute to the cohesive energy of the crystal.

Without a determined crystal structure, precise quantitative data on these interactions cannot be provided. The following tables represent the types of data that would be derived from a full crystallographic study.

Interactive Table: Hypothetical Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H···O=C (intramolecular)n/an/an/an/a
C-H···N≡C (intermolecular)n/an/an/an/a
C-H···O (intermolecular)n/an/an/an/a
Data not available from current search results.

Interactive Table: Hypothetical π-π Stacking Parameters

Ring 1···Ring 2Centroid-Centroid Distance (Å)Interplanar Distance (Å)Slip Angle (°)
Benzene···Benzenen/an/an/a
Data not available from current search results.

Computational Chemistry and Theoretical Modeling of Methyl 5 Cyano 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons. For Methyl 5-cyano-2-hydroxybenzoate, these methods can elucidate the interplay between its functional groups—the hydroxyl, cyano, and methyl ester groups—and the aromatic ring.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry and electronic properties of organic molecules like this compound.

A DFT study would begin with a geometry optimization. This process computationally determines the most stable arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key structural parameters. While specific published data for this exact molecule is not available, a typical output from such a calculation is illustrated in the table below. The results would be expected to show the planarity of the benzene (B151609) ring and the orientation of the substituent groups.

Table 1: Illustrative Geometric Parameters from DFT Optimization

Parameter Description Illustrative Value
Bond Lengths (Å)
C-C (aromatic) The distances between adjacent carbon atoms in the benzene ring. ~1.39 - 1.41 Å
C-O (hydroxyl) The length of the bond between the ring and the hydroxyl oxygen. ~1.36 Å
C-C (ester) The bond connecting the ring to the carbonyl carbon of the ester. ~1.48 Å
C≡N (cyano) The length of the triple bond in the cyano group. ~1.15 Å
Bond Angles (°)
C-C-C (aromatic) The internal angles of the benzene ring. ~120°
C-C-O (hydroxyl) The angle defining the position of the hydroxyl group. ~120°
Dihedral Angles (°)

Note: The values presented are illustrative and based on general chemical principles and data for similar molecules. Specific calculated values for this compound are not available in published literature.

Beyond geometry, DFT calculations reveal the electronic structure. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, the calculation of molecular electrostatic potential (MESP) would highlight the electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electronic transitions and its ability to donate or accept electrons.

Spectroscopic Property Prediction

A significant advantage of computational chemistry is its ability to predict various types of spectra. This can aid in the interpretation of experimental data or even predict the spectral characteristics of a yet-to-be-synthesized molecule.

Theoretical ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The standard approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

Such calculations would predict distinct signals for each chemically unique proton and carbon atom in the molecule. For example, separate signals would be expected for the methyl protons, the aromatic protons (which would have slightly different shifts due to the influence of the substituents), the hydroxyl proton, and each of the nine unique carbon atoms. While experimental data for the closely related methyl salicylate (B1505791) can provide a rough guide, specific predictions for this compound are not currently in the public domain. docbrown.info

Table 2: Expected ¹H and ¹³C NMR Chemical Environments for this compound

Nucleus Chemical Environment Expected Number of Signals
¹H Methyl ester protons (-OCH₃) 1
Aromatic protons (Ar-H) 3
Hydroxyl proton (-OH) 1
¹³C Methyl ester carbon (-OC H₃) 1
Carbonyl carbon (-C =O) 1
Aromatic carbons (Ar-C) 6

Note: This table represents the expected number of distinct signals based on the molecular structure. The precise chemical shifts would need to be determined by a specific computational study.

Predicted IR and UV-Vis Spectra

Theoretical calculations can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule at its optimized geometry, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, this would allow for the assignment of key vibrational bands, including:

O-H stretching of the hydroxyl group.

C-H stretching of the aromatic ring and methyl group.

C≡N stretching of the cyano group.

C=O stretching of the ester carbonyl group.

These predicted frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. This calculation provides information about the electronic transitions between molecular orbitals. The output includes the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT could predict the π → π* transitions characteristic of aromatic systems and help understand how the substituents modify the absorption profile.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule (or an ensemble of molecules) over time. MD simulations model the movements of atoms by solving Newton's equations of motion.

For this compound, an MD simulation could provide insights into its conformational flexibility, particularly the rotation of the methyl ester and hydroxyl groups. In a condensed phase (e.g., in a solvent or in its solid state), MD simulations could be used to study intermolecular interactions, such as hydrogen bonding or π-stacking, and to calculate bulk properties like density and diffusion coefficients. While MD simulations have been applied to other, more complex benzoate (B1203000) derivatives, acs.org there are no published MD studies specifically focusing on this compound. Such a study would be valuable for understanding its behavior in a realistic chemical environment.

Conformational Analysis and Tautomerism Studies

While specific conformational analysis and tautomerism studies for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally related compounds.

Conformational Analysis: The conformational landscape of this compound is primarily determined by the rotational barriers around the C-O bond of the ester group and the C-C bond connecting the ester to the aromatic ring. For a related compound, methyl cyanoacetate, studies have shown the existence of multiple conformers, such as syn and gauche forms, with very small energy differences between them. researchgate.net This suggests that this compound likely also exists as an equilibrium of different conformers in the gas phase and in solution. The preferred conformation would be a result of the balance between steric hindrance and stabilizing intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester.

Tautomerism: Tautomerism in this molecule could involve the migration of the phenolic proton. Studies on other salicylate derivatives have investigated the phenol-carboxylate vs. phenolate-carboxylic acid tautomeric forms. nih.gov For this compound, the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen is expected to be a dominant feature, stabilizing the enol form. The potential for keto-enol tautomerism, similar to that observed in other salicylates under photo-excitation, could also be a subject of theoretical investigation. researchgate.net Theoretical calculations on salicylic (B10762653) acid isomers have shown that the relative stability of different isomers is influenced by intramolecular hydrogen bonding. researchgate.net

A summary of likely conformational and tautomeric considerations is presented below:

Table 1: Conformational and Tautomeric Considerations for this compound
Feature Description Expected Behavior for this compound
Conformational Isomerism Arises from rotation around single bonds, primarily the C-C and C-O bonds of the methyl ester group. Likely exists as a mixture of conformers with low energy barriers between them. The planar conformer is stabilized by an intramolecular hydrogen bond.

| Tautomerism | Primarily involves the migration of the phenolic proton, leading to potential keto-enol forms. | The enol form is expected to be highly stabilized by the intramolecular hydrogen bond. The equilibrium is likely to strongly favor the enol tautomer under normal conditions. |

Solvation Effects and Intermolecular Interactions

The solvation behavior and intermolecular interactions of this compound are crucial for understanding its behavior in different environments.

Solvation Effects: Molecular dynamics simulations on the related molecule, methyl salicylate, have shown that in aqueous environments, the oxygenated groups tend to orient towards the water phase, while the aromatic ring is positioned away from it. nih.gov A similar behavior would be expected for this compound. The presence of the polar cyano group would further influence its interaction with polar solvents. Studies on methyl salicylate in supercritical carbon dioxide with methanol (B129727) as a cosolvent have indicated that stable hydrogen-bonded complexes can form. researchgate.net

Intermolecular Interactions: The cyano group is known to participate in a variety of intermolecular interactions. nih.govnih.gov It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. FTIR studies on mesogenic cyano compounds have demonstrated that the CN stretching vibration frequency is sensitive to the molecular environment, reflecting the nature of intermolecular interactions. researchgate.netrsc.org The combination of the hydroxyl, ester, and cyano groups in this compound allows for a range of potential intermolecular interactions, including:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, the ester's methoxy (B1213986) oxygen, and the nitrogen of the cyano group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic molecules.

Dipole-Dipole Interactions: The polar ester and cyano groups contribute to a significant molecular dipole moment, leading to dipole-dipole interactions.

A summary of the key intermolecular interactions is provided in the table below:

Table 2: Potential Intermolecular Interactions of this compound
Interaction Type Participating Functional Groups Significance
Hydrogen Bonding (Donor) Phenolic -OH Strong interaction, crucial for crystal packing and solvation in protic solvents.
Hydrogen Bonding (Acceptor) Carbonyl C=O, Ester -OCH3, Cyano -C≡N Influences solubility and interactions with hydrogen bond donors.
π-π Stacking Benzene Ring Important for self-assembly and interaction with other aromatic systems.

Reaction Mechanism Simulations and Transition State Analysis

Hydrolysis: The ester group of this compound can undergo hydrolysis under acidic or basic conditions to yield 5-cyano-2-hydroxybenzoic acid and methanol. miracosta.edu Computational modeling could be employed to simulate the reaction mechanism, identifying the transition states and intermediates for both acid-catalyzed and base-catalyzed hydrolysis. This would involve calculating the energy barriers for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and the subsequent elimination of the methoxy group.

Esterification: The reverse reaction, the Fischer esterification of 5-cyano-2-hydroxybenzoic acid with methanol, could also be modeled. youtube.com Such simulations would elucidate the role of the acid catalyst in activating the carboxylic acid and the energetics of the tetrahedral intermediate formation and its collapse to the final ester product.

Other Reactions: The cyano group can also participate in various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Theoretical studies could predict the feasibility and reaction pathways for these transformations, providing valuable information for synthetic applications.

Structure-Activity Relationship (SAR) Modeling (Excluding Clinical/Dosage)

SAR modeling provides a framework for understanding how the chemical structure of a molecule influences its biological activity.

QSAR studies on related benzoic acid derivatives have shown that their biological activities, such as toxicity, can be correlated with various physicochemical descriptors. nih.gov Key descriptors often include:

Electronic Properties: The electron-withdrawing nature of the cyano group will affect the electronic distribution in the aromatic ring and the pKa of the phenolic hydroxyl group. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often used in QSAR models. nih.gov

Steric Parameters: The size and shape of the molecule, represented by descriptors like molar refractivity, are important for fitting into the active site of a biological target.

A hypothetical QSAR model for a series of compounds including this compound would likely incorporate a combination of these descriptors to predict a specific biological activity.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target. While specific docking studies for this compound are limited, studies on structurally similar 2-hydroxybenzoic acid derivatives as inhibitors of enzymes like SIRT5 provide valuable insights. nih.govnih.gov

In a study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, molecular docking revealed that the carboxylate group (which would be the ester in our case) and the adjacent hydroxyl group are crucial for binding. nih.gov These groups were found to form key hydrogen bonds and electrostatic interactions with amino acid residues in the active site of the enzyme. For instance, the carboxylate group was observed to form salt bridges with arginine residues, while the hydroxyl group formed hydrogen bonds with residues like valine. nih.gov

For this compound, a molecular docking study against a hypothetical target would likely show:

The phenolic hydroxyl group and the carbonyl oxygen of the ester forming hydrogen bonds with polar residues in the active site.

The aromatic ring participating in hydrophobic or π-π stacking interactions.

The cyano group potentially forming hydrogen bonds or other polar interactions, contributing to the binding affinity and specificity.

A recent study on methyl salicylate based thiazoles as PTP1B inhibitors also highlights the importance of the methyl salicylate scaffold in binding. nih.gov The docking of these compounds showed that the salicylate moiety can form crucial interactions within the active site of the protein tyrosine phosphatase 1B.

A summary of likely binding interactions based on related compounds is presented below:

Table 3: Predicted Ligand-Target Interactions for this compound from Molecular Docking Studies of Analogs
Functional Group Potential Interaction Type Example from Related Compounds
Phenolic -OH Hydrogen Bond Donor/Acceptor Forms H-bonds with active site residues (e.g., Val221 in SIRT5). nih.gov
Ester Group (C=O) Hydrogen Bond Acceptor Interacts with polar residues in the binding pocket.
Aromatic Ring π-π Stacking, Hydrophobic Interactions Forms π-π interactions with tyrosine residues (e.g., Tyr255 in SIRT5). nih.gov

| Cyano Group | Hydrogen Bond Acceptor, Dipole Interactions | Can interact with polar residues or water molecules in the active site. |

Advanced Applications in Chemical Research

Precursor in Complex Organic Synthesis

The reactivity of the hydroxyl, cyano, and methyl ester functional groups on the benzene (B151609) ring makes Methyl 5-cyano-2-hydroxybenzoate a valuable precursor for synthesizing more complex molecular structures, particularly heterocyclic compounds and products of multi-component reactions.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The strategic placement of reactive sites in this compound allows it to serve as a scaffold for constructing various heterocyclic systems.

Benzofuran Synthesis : Phenolic compounds are common starting materials for the synthesis of benzofurans, which are prevalent in many biologically active molecules. nih.govrsc.org Methodologies for preparing benzofurans often involve the reaction of phenols with α-haloketones or palladium-mediated cyclization of o-allylphenols. clockss.orgnih.gov The hydroxyl group of this compound can act as a nucleophile to initiate cyclization, while the cyano and ester groups can be further modified to introduce additional functionality into the final benzofuran structure.

Chromene and Pyridone Synthesis : The reaction of salicylaldehyde derivatives with active methylene compounds like malononitrile is a well-established route to chromene systems. academie-sciences.fr While not a salicylaldehyde, the functional groups of this compound offer potential for analogous transformations. For instance, Knoevenagel condensation reactions involving related cyanohydrazides can lead to the formation of chromene and pyridine derivatives. nih.govchemrxiv.org

Imidazole and Thiazine Synthesis : Diaminomaleonitrile (DAMN), a versatile building block, is used to prepare a wide range of nitrogen-containing heterocycles, including imidazoles. nih.gov The cyano group of this compound suggests its potential as a synthon in reactions that build upon cyano-substituted scaffolds. Similarly, the synthesis of thiazines often involves the reaction of 2-aminobenzenethiols with various substrates. openmedicinalchemistryjournal.com The reactivity of the aromatic ring in this compound could be exploited to introduce amino and thiol groups, thereby enabling its use in the synthesis of such heterocyclic systems.

Potential Heterocyclic Scaffold Key Precursor Type Relevance to this compound
BenzofuranSubstituted PhenolsThe hydroxyl group can participate in cyclization reactions. clockss.orgresearchgate.net
ChromeneSalicylaldehydes, MalononitrileThe salicylate (B1505791) core provides a structural basis for chromene synthesis. academie-sciences.fr
ImidazoleDiaminomaleonitrile (DAMN)The cyano group is a key functionality for building imidazole rings. nih.gov
Thiazine2-AminobenzenethiolsThe aromatic ring can be functionalized to participate in thiazine synthesis. openmedicinalchemistryjournal.com
PyridoneCyanoacetamidesThe cyano group can be utilized in cascade reactions to form pyridone rings. mdpi.com

This table outlines potential heterocyclic scaffolds that could be synthesized using this compound as a starting material, based on established synthetic routes for similar compounds.

Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov This approach is valued for its atom economy and ability to rapidly generate complex molecules. nih.gov

The structure of this compound makes it a suitable candidate for inclusion in MCRs. For example, the Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganicreactions.org Variations of the Ugi reaction have been developed where alternative components, such as hydroxybenzoic acids, can participate. nih.govacs.org The carboxylic acid moiety, which can be obtained from the hydrolysis of the methyl ester in this compound, could serve as the acid component in an Ugi-type reaction. Furthermore, MCRs are frequently used to synthesize uracil derivatives and other complex heterocyclic systems, often utilizing reactants with cyano groups. nih.govresearchgate.net

Role in Material Science Research

In material science, there is a continuous search for novel organic molecules that can be used to create materials with specific, tailored properties. The combination of a salicylate core, which can exhibit fluorescence, and a cyano group, which can modulate electronic properties and serve as a coordination site, makes this compound an intriguing molecule for this field.

Development of Fluorescent Chemosensors and Probes

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity through changes in their fluorescence emission. nih.govrsc.org Salicylate and salicylimine-based structures are well-known fluorophores used in the design of these sensors. nih.govresearchgate.net

The core structure of this compound is analogous to salicylic (B10762653) acid, a known precursor for fluorescent probes. mdpi.com The hydroxyl and ester groups can act as binding sites for metal ions. nih.gov Chelation of a metal ion can lead to a "turn-on" fluorescence response by restricting intramolecular rotation and inhibiting non-radiative decay pathways. The cyano group, as a strong electron-withdrawing group, can influence the photophysical properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor. Salicylimine-based sensors have demonstrated high selectivity for ions like Al³⁺, showing significant fluorescence enhancement upon binding. nih.govresearchgate.net

Fluorophore Core Target Analyte Example Sensing Mechanism Potential Role of this compound
SalicylimineAl³⁺Chelation-Enhanced Fluorescence (CHEF)Can be converted to a salicylimine derivative to act as the core fluorophore. nih.gov
Salicylic AcidFe³⁺Coordination and Charge TransferThe salicylate moiety can serve as the primary binding and signaling unit. mdpi.com
Pyridine-basedHg²⁺Photoinduced Electron Transfer (PET)The cyano group could be incorporated into a larger conjugated system for PET-based sensing.

A comparative overview of fluorescent probe designs and the potential application of this compound as a building block.

Application in Functional Materials

The development of functional polymers is a major area of materials science. Salicylic acid and its derivatives have been incorporated into polymer backbones to create novel materials, such as biodegradable poly(anhydride-esters). nih.govacs.org These polymers can be designed for applications like controlled drug delivery, where the salicylic acid moiety is released upon polymer degradation. nih.govnih.gov

This compound could be polymerized through its hydroxyl and ester functionalities. For instance, it could be incorporated into hydrophilic copolymer systems or used in the ring-opening polymerization of related cyclic monomers to produce polysalicylates. drugbank.comrsc.org The presence of the cyano group would impart different properties to the resulting polymer compared to a simple polysalicylate, potentially affecting its solubility, thermal stability, and coordination capabilities.

Catalysis Research

While this compound is not itself a catalyst, its structure is well-suited for it to act as a ligand in coordination chemistry, forming complexes with transition metals that can then function as catalysts. Salicylic acid is a known and versatile ligand that forms stable complexes with a wide range of metal ions, including Cu(II), Fe(III), Mn(II), and Co(II). ijesi.orgiosrjournals.org

These metal-salicylate complexes have shown catalytic activity in various reactions. For example, copper-salicylate systems have been used to catalyze cross-coupling reactions. ijesi.org Aluminum-salicylate complexes have been employed as catalysts in the ring-opening polymerization of ε-caprolactone. researcher.life The additional cyano group in this compound provides another potential coordination site, allowing for the formation of bimetallic or polynuclear complexes with potentially unique catalytic properties. The electronic influence of the cyano group could also modulate the reactivity of the metal center, offering a way to fine-tune the catalyst's performance. researcher.life

Ligand in Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands or linkers. mdpi.com The specific properties of MOFs, such as high porosity, large surface area, and tunable structures, make them highly promising for applications in catalysis. mdpi.commdpi.com this compound serves as a functional organic linker in the synthesis of these frameworks.

The incorporation of the cyano (-CN) group within the MOF structure is particularly strategic. The nitrogen-rich cyano group can act as a strong binding site for carbon dioxide (CO2), enhancing the framework's ability to capture and concentrate it. This synergistic effect, combining the MOF's inherent Lewis acid sites (the metal centers) with the CO2-philic cyano groups, can lead to highly efficient catalysts for CO2 fixation reactions, such as its cycloaddition to epoxides. Research has demonstrated that the presence of pendent cyanide groups can create a synergetic effect, boosting the catalytic performance for converting CO2 into valuable chemicals under mild, solvent-free conditions. researchgate.net

While specific MOFs constructed directly with this compound are a niche area of ongoing research, the principles are well-established by analogous structures. The functional groups of this ligand allow for the creation of MOFs with tailored catalytic pockets, capable of enhancing both the activity and selectivity of various chemical transformations. rsc.orgscinito.ai The catalytic process in such MOFs often involves the metal nodes acting as Lewis acids to activate substrates, while the functionalized linkers help in substrate orientation and interaction.

Table 1: Potential Catalytic Applications of MOFs Utilizing Cyano-Functionalized Linkers

Catalyst Type Metal Center Functional Linker Feature Target Reaction Potential Advantages
Cyano-functionalized MOF Zr, Cr, Co, Mn Pendent -CN group CO2 Cycloaddition Enhanced CO2 adsorption, synergistic Lewis acid/base catalysis
Mixed-linker MOF Zn, Cu Cyano and Hydroxyl groups Ring-Opening Polymerization Tunable pore environment, activation of monomers

Role in Organic Catalysis

Beyond its use in solid-state MOFs, the molecular structure of this compound and its derivatives are relevant to the field of organic catalysis. The cyano group is a fundamental structural motif found in numerous bioactive molecules and serves as a versatile synthetic handle. nih.gov

In the context of catalysis, molecules containing the cyano-benzoate scaffold can be utilized in several ways:

Precursors to Catalysts: The compound can serve as a starting material for the synthesis of more complex chiral ligands or organocatalysts. The cyano and hydroxyl groups can be chemically modified to introduce chirality or other functionalities necessary for enantioselective catalysis.

Ligands for Homogeneous Catalysis: The molecule can act as a ligand for metal complexes in solution-phase (homogeneous) catalysis. The coordination of the carboxylate and hydroxyl groups to a metal center can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity in reactions such as cross-coupling or hydrogenation.

Organocatalysis: While the compound itself is not a primary organocatalyst, its functional groups are representative of those used in organocatalytic systems. For instance, the hydroxyl group can act as a hydrogen-bond donor to activate substrates, a principle widely used in catalysis with molecules like chiral squaramides or thioureas. nih.gov The electronic-withdrawing nature of the cyano group can also influence the acidity of the nearby hydroxyl group, potentially modulating its catalytic behavior.

Research into N-heterocyclic carbene (NHC) organocatalysis, for example, has highlighted methods for synthesizing chiral β-cyano carboxylic esters, underscoring the importance of the cyano-ester functional group combination in molecules sought after for pharmaceuticals and other applications. nih.gov

Biological and Biomedical Research Applications Focus on Mechanism and Structure Activity, Excluding Dosage/administration

Exploration of Biological Activities and Mechanisms

The unique chemical structure of Methyl 5-cyano-2-hydroxybenzoate, featuring a carboxylate, a hydroxyl group, and a cyano group on a benzene (B151609) ring, underpins its diverse biological activities. These activities are being explored to understand its mechanisms of action at a molecular level.

The 2-hydroxybenzoic acid scaffold, present in this compound, is a key feature in a class of molecules that have been identified as selective inhibitors of sirtuins, a family of NAD+-dependent protein deacylases. Sirtuins, particularly SIRT5, are involved in regulating various metabolic pathways and are considered potential therapeutic targets for diseases like cancer nih.gov.

A study focused on 2-hydroxybenzoic acid derivatives identified a hit compound with moderate inhibitory activity against SIRT5, displaying an IC50 of 26.4 ± 0.8 μM. This compound demonstrated high selectivity for SIRT5 over other sirtuin isoforms like SIRT1, SIRT2, and SIRT3 nih.gov. While this specific study did not test this compound itself, the core structure's activity suggests that it may also exhibit sirtuin-inhibiting properties. The development of selective SIRT5 inhibitors is a significant area of research, with some potent derivatives showing IC50 values in the low micromolar range mdpi.com.

The mechanism of inhibition by these 2-hydroxybenzoic acid derivatives involves the essential roles of both the carboxylic acid and the adjacent hydroxyl group in maintaining activity nih.gov. Molecular docking studies have indicated that these functional groups can form crucial interactions, such as salt bridges and hydrogen bonds, with key residues in the active site of the enzyme nih.gov.

Compound ClassTarget EnzymeReported IC50Selectivity
2-hydroxybenzoic acid derivativeSIRT526.4 ± 0.8 μMHigh selectivity over SIRT1, SIRT2, and SIRT3

While direct studies on the receptor binding profile of this compound are not extensively documented in publicly available research, the presence of the cyano group in its structure is noteworthy. Cyano groups are known to be important pharmacophores in various receptor ligands. For instance, the 4'-cyano group in certain adenosine derivatives has been shown to enhance affinity for the 5-HT2B serotonin receptor nih.gov. This suggests that the electronic properties of the cyano group can play a significant role in molecular recognition at receptor binding sites. Further research is required to elucidate any specific receptor interactions of this compound.

Research into the antipathogenic properties of hydroxybenzoate derivatives has revealed their potential to inhibit the growth of various pathogens. One study investigated the antifungal activity of Methyl 2,3-dihydroxybenzoate, an isomer of the subject compound, isolated from Paenibacillus elgii HOA73 nih.gov. This compound demonstrated significant growth inhibition against several plant pathogenic fungi nih.gov.

The study found that at a concentration of 50 μg/mL, Methyl 2,3-dihydroxybenzoate almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. It also inhibited the growth of Phytophthora capsici and Fusarium oxysporum f. sp. lycopersici by 48.8% and 36.6%, respectively nih.gov. The minimum inhibitory concentrations (MICs) for visible mycelial growth were determined to be 32 μg/mL for B. cinerea and R. solani, and 64 μg/mL for F. oxysporum f. sp. lycopersici nih.gov. Another study on methyl 3,5-dinitrobenzoate also demonstrated its antifungal activity against Candida albicans, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM nih.gov. These findings suggest that methyl hydroxybenzoate derivatives, including the 5-cyano substituted variant, represent a promising class of compounds for the development of new antifungal agents.

CompoundPathogenInhibition at 50 μg/mLMIC (μg/mL)
Methyl 2,3-dihydroxybenzoateBotrytis cinereaAlmost complete32
Rhizoctonia solaniAlmost complete32
Phytophthora capsici48.8%Not determined
Fusarium oxysporum f. sp. lycopersici36.6%64

As a derivative of salicylic (B10762653) acid, this compound is hypothesized to be involved in the induction of plant defense mechanisms. Salicylic acid is a key signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance in plants that is activated after an initial pathogen attack.

The biosynthesis of salicylic acid in plants involves the hydroxylation of benzoic acid, a reaction catalyzed by the enzyme benzoic acid 2-hydroxylase (BA2H) researchwithrutgers.com. The activity of BA2H is significantly induced upon pathogen inoculation, leading to the accumulation of salicylic acid researchwithrutgers.com. Exogenous application of salicylic acid or its analogs can also trigger defense responses, including the expression of pathogenesis-related (PR) genes and the enhancement of antioxidant systems frontiersin.org. It is plausible that this compound could act as a functional analog of salicylic acid, thereby activating these defense pathways and enhancing a plant's resistance to pathogens.

Structure-Activity Relationship (SAR) in Biological Contexts

The biological efficacy of a molecule is intrinsically linked to its chemical structure. For this compound, the relative positions of the methyl ester, hydroxyl, and cyano groups on the benzene ring are critical determinants of its activity.

The positioning of functional groups on the aromatic ring can dramatically alter the biological activity of a compound. This principle is evident when comparing the known activities of isomers of methyl hydroxybenzoates. For example, the significant antifungal activity of Methyl 2,3-dihydroxybenzoate highlights the importance of the substitution pattern nih.gov.

The specific placement of the cyano group at the 5-position and the hydroxyl group at the 2-position in this compound is expected to influence its electronic distribution, steric hindrance, and hydrogen bonding capacity. These factors, in turn, will affect its interaction with biological targets such as enzymes and receptors. For instance, in the context of enzyme inhibition, the precise orientation of the hydroxyl and carboxylate groups is often crucial for binding to the active site. Any change in the position of these groups, or the addition of a bulky group like the cyano group, can alter the binding affinity and inhibitory potency. A comprehensive understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective analogs drugdesign.org.

Substituent Effects on Bioactivity

The biological activity of derivatives based on the salicylate (B1505791) framework is highly dependent on the nature and position of substituents on the benzene ring. The core structure of this compound already possesses key features: a hydroxyl group, a methyl ester, and an electron-withdrawing cyano group at the 5-position. Structure-activity relationship (SAR) studies on analogous salicylate derivatives reveal predictable patterns that can be extrapolated to this compound class.

Modification of the hydroxyl and carboxylic acid groups is known to be critical for activity. blogspot.comnih.gov For instance, the carboxyl and adjacent hydroxyl groups are often essential for binding to target proteins. nih.govnih.gov The introduction of a halogen, such as chlorine, at the 5-position of salicylic acid has been shown to enhance its inhibitory activity against targets like NFκB. nih.gov This suggests that modifying the cyano group of this compound or introducing other substituents could modulate bioactivity.

Electron-withdrawing groups on the phenol (B47542) ring, such as nitro or chloro groups, generally increase the analgesic and anti-inflammatory potency of salicylates. blogspot.com The existing cyano group at the C-5 position in this compound is a strong electron-withdrawing group, which could contribute significantly to its interaction with biological targets. Further SAR studies might explore introducing additional small, lipophilic, or electron-withdrawing substituents at other available positions (e.g., C-3, C-4, C-6) to probe for enhanced potency or selectivity. For example, studies on other benzimidazole derivatives have shown that cyano-substitution can lead to strong antiproliferative activity in cancer cell lines. mdpi.com

Below is a table illustrating the predicted effects of hypothetical substitutions on the bioactivity of the this compound scaffold, based on established principles from related salicylate derivatives.

Table 1: Predicted Substituent Effects on the Bioactivity of a Hypothetical this compound Analog Series This table is generated based on established SAR principles for salicylate and benzonitrile derivatives.

Position of SubstitutionSubstituentPredicted Effect on a Hypothetical Biological Target (e.g., NFκB, Kinase)Rationale based on Analogous Compounds
C-3-NO₂Increased ActivityAddition of a nitro group can enhance potency. blogspot.comnih.gov
C-4-OCH₃Variable EffectMethoxy (B1213986) groups can alter solubility and binding orientation. researchgate.net
C-5-Cl (replacing -CN)Maintained or Increased ActivityA halogen at C-5 is known to increase inhibitory activity in salicylates. nih.gov
C-6-FIncreased ActivityIntroduction of a fluorine atom can enhance binding affinity. researchgate.net
Ester Group-COOH (Hydrolysis)Maintained or Increased ActivityA free carboxyl group is often crucial for forming key interactions. nih.govnih.gov
Ester Group-CONHCH₂Ph (Amidation)Increased ActivityAmidation of the carboxyl group can enhance inhibitory potency. nih.gov

Computational Approaches to SAR (e.g., Molecular Docking to Biological Targets)

Computational methods, particularly molecular docking, are indispensable for understanding the structure-activity relationships of small molecules like this compound derivatives. These in silico techniques predict the preferred binding orientation of a ligand within the active site of a target protein and estimate the strength of the interaction.

Molecular docking studies on related 2-hydroxybenzoic acid derivatives have successfully identified key interactions that drive biological activity. For instance, in the inhibition of the enzyme SIRT5, the carboxylate group of a 2-hydroxybenzoic acid inhibitor was shown to form critical electrostatic interactions and hydrogen bonds with specific residues (Arg105 and Tyr102) deep within the substrate-binding pocket, while the adjacent hydroxyl group formed a hydrogen bond with another residue (Val221). nih.gov

Applying this approach to this compound derivatives would involve docking them into the active site of a relevant biological target, such as a protein kinase or a metabolic enzyme. nih.govumpr.ac.id The docking simulation would likely predict that:

The 2-hydroxyl group acts as a hydrogen bond donor.

The 1-methyl ester group (or the corresponding carboxylate upon hydrolysis) acts as a hydrogen bond acceptor and can form key electrostatic interactions. nih.gov

The 5-cyano group can act as a hydrogen bond acceptor or participate in other polar interactions, potentially enhancing binding affinity and specificity.

The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.

These computational predictions guide the synthesis of new derivatives with improved potency by suggesting modifications that optimize these interactions. The stability and dynamics of the predicted ligand-protein complex can be further evaluated using molecular dynamics (MD) simulations. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target This table illustrates the type of data generated from a molecular docking simulation, based on common interactions observed for kinase inhibitors.

Functional Group of LigandPotential Interacting Residue in Kinase Active SiteType of Interaction
2-Hydroxyl GroupAspartic Acid (Asp)Hydrogen Bond (Donor)
Carbonyl of Methyl EsterLysine (Lys)Hydrogen Bond (Acceptor)
Phenyl RingPhenylalanine (Phe)π-π Stacking
5-Cyano GroupArginine (Arg)Hydrogen Bond (Acceptor) / Polar Interaction

Derivatives as Probes for Biological Systems

Beyond their potential as therapeutic agents, derivatives of this compound can be engineered into molecular probes to study biological processes. By attaching a reporter group, such as a fluorophore, these compounds can be used to visualize and quantify biochemical activities within complex cellular environments.

Use in Assays to Study Biochemical Processes

Fluorescence-based assays are a cornerstone of modern biological research and high-throughput screening due to their high sensitivity and real-time monitoring capabilities. nih.govresearchgate.net A derivative of this compound could be functionalized to create a fluorogenic probe for a specific enzyme.

The design of such a probe often involves linking the core scaffold, which provides binding specificity for the target enzyme, to a fluorescent molecule (fluorophore). rsc.org The probe is typically designed to be non-fluorescent or to fluoresce at a specific wavelength in its initial state. Upon enzymatic modification of the probe—for example, hydrolysis of the methyl ester by an esterase or modification of another part of the molecule by a different enzyme—the fluorophore is released or its electronic properties are altered, leading to a detectable change in fluorescence (a "turn-on" or ratiometric response). rsc.orgresearchgate.net

For example, a derivative could be synthesized where the hydroxyl group is masked with a substrate moiety for a particular enzyme. Cleavage of this moiety by the target enzyme would release the free hydroxyl group, inducing a change in the electronic structure of the molecule and leading to a measurable increase in fluorescence intensity. Such probes are invaluable for determining enzyme kinetics and for screening large libraries of compounds to find potential inhibitors. rsc.orgresearchgate.net

Elucidation of Molecular Interactions within Biological Environments

Understanding the precise molecular interactions between a ligand and its biological target is crucial for rational drug design. Derivatives of this compound can be used to elucidate these interactions through various biophysical and structural techniques.

Computational methods like molecular dynamics (MD) simulations can provide a detailed view of the dynamic interactions between a ligand and a protein over time, revealing the stability of key hydrogen bonds and hydrophobic contacts. researchgate.net Experimentally, techniques such as Saturation Transfer Difference (STD) NMR spectroscopy can identify which parts of the ligand are in close contact with the protein, mapping the binding epitope.

Structural biology methods provide the most definitive insights. If a derivative of this compound can be co-crystallized with its target protein, X-ray crystallography can reveal its precise binding mode at atomic resolution. This would unambiguously show the orientation of the molecule in the active site and map all the hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For example, crystallographic or advanced NMR studies could confirm the specific hydrogen bonds formed by the 2-hydroxyl and 1-ester groups and identify the residues that form the binding pocket for the cyano-substituted phenyl ring, similar to what has been achieved for other inhibitor classes. nih.govnih.govmdpi.com This detailed structural information is invaluable for optimizing the lead compound into a highly potent and selective drug candidate.

Future Directions and Interdisciplinary Research Outlook

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Machine learning models can be trained on vast datasets of chemical structures and their associated biological activities to predict the potential therapeutic targets of new compounds like Methyl 5-cyano-2-hydroxybenzoate. nih.gov For instance, by analyzing the structural features of the molecule—the cyano and hydroxyl groups on the benzoate (B1203000) scaffold—ML algorithms could predict its binding affinity to various enzymes or receptors. This predictive power can significantly reduce the time and cost associated with traditional screening methods.

Furthermore, AI is being applied to retrosynthesis planning, where algorithms can devise the most efficient and novel synthetic routes to a target molecule. nih.govresearchgate.net For a functionalized aromatic compound like this compound, ML can help in predicting the regioselectivity of reactions, such as electrophilic aromatic substitutions, with high accuracy. acs.org This not only streamlines the synthesis process but also opens up possibilities for creating diverse libraries of derivatives for further investigation. The integration of automated synthesis platforms with these predictive models will enable high-throughput synthesis and screening, rapidly expanding the chemical space around this core structure. nih.gov

Advancements in Synthetic Methods for Sustainability

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and fine chemicals. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methodologies. Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry aims to mitigate these issues by utilizing safer solvents, renewable starting materials, and catalytic processes. researchgate.netistanbul.edu.tr

One promising avenue is the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. This approach has been successfully applied to the synthesis of related compounds and could be adapted for the production of this compound. Another area of focus is the use of alternative energy sources, such as microwave or ultrasound irradiation, to accelerate reactions and reduce energy consumption.

Moreover, the development of catalytic systems based on earth-abundant and non-toxic metals is a key goal of sustainable chemistry. Research into novel catalysts for reactions such as carbon-carbon bond formation and functional group transformations will be crucial for the eco-efficient synthesis of this compound and its derivatives. nih.gov The use of phosphoric acid as a safer alternative to sulfuric acid in reactions involving salicylic (B10762653) acid derivatives is an example of a greener approach that could be explored. abcr-mefmo.org

Expansion of Biological Target Exploration and Mechanistic Elucidation

While the biological activities of many salicylic acid derivatives are well-documented, the specific targets and mechanisms of action of this compound remain largely unexplored. nih.govnih.gov Future research will aim to identify the precise molecular targets with which this compound interacts and to elucidate the downstream signaling pathways it modulates.

The presence of the cyano group, an electron-withdrawing substituent, can significantly influence the electronic properties and reactivity of the molecule compared to its parent compound, salicylic acid. This structural modification may lead to novel biological activities. For instance, substituted salicylanilides have shown a wide range of biological effects, including antiviral and antibacterial properties, by targeting specific enzymes like HIV-1 integrase or reverse transcriptase. nih.gov Similarly, salicylate-based compounds have been investigated as inhibitors of methionine aminopeptidases, which are crucial for bacterial survival. nih.gov

Mechanistic studies will be essential to understand how this compound exerts its potential effects. Techniques such as X-ray crystallography of the compound bound to its target protein can provide detailed insights into the binding mode and key interactions. researchgate.net Furthermore, kinetic studies can help to characterize the nature of enzyme inhibition. nih.govnih.gov Understanding the structure-activity relationship by synthesizing and testing a series of derivatives will be crucial for optimizing its biological profile. slideshare.net The influence of substituents on the benzoic acid ring has been shown to be critical for activity in other systems, such as in the inhibition of coenzyme Q biosynthesis. frontiersin.org

Development of Novel Analytical and Characterization Techniques

The comprehensive characterization of this compound and its potential metabolites or derivatives necessitates the use of advanced analytical techniques. While standard methods like NMR and mass spectrometry are routinely used, future research will likely involve the development and application of more sophisticated and sensitive methods. ontosight.ai

High-resolution mass spectrometry, for instance, can be invaluable for identifying and quantifying the compound in complex biological matrices. nih.gov The development of specific and sensitive HPLC methods will be crucial for determining the enantiomeric purity of chiral derivatives, a critical aspect in pharmaceutical development. libretexts.orgnih.govmdpi.com

Spectroscopic techniques, such as advanced 2D NMR methods, can provide detailed structural information and help to understand intermolecular interactions in solution. ucl.ac.ukresearchgate.net The use of computational methods, in conjunction with experimental data, will further aid in the structural elucidation and prediction of spectroscopic properties. researchgate.net For instance, computational modeling can help to understand the association of benzoic acid derivatives in different solvents. ucl.ac.uk The development of novel analytical methods for the rapid characterization of phenolic compounds will also be beneficial. researchgate.net

Synergistic Research with Other Scientific Disciplines

The future of research on this compound will be greatly enriched by collaborations with a diverse range of scientific disciplines. The intersection of chemistry, biology, materials science, and medicine will be key to unlocking the full potential of this compound.

In the realm of medicine, synergistic studies exploring the combination of this compound or its derivatives with existing drugs could reveal enhanced therapeutic effects or the ability to overcome drug resistance. mdpi.com The concept of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a growing area of interest in pharmacology. mdpi.com For example, some plant-derived compounds have been shown to potentiate the effects of conventional chemotherapeutic agents. mdpi.com

From a materials science perspective, the functional groups on this compound make it an interesting building block for the synthesis of novel polymers or functionalized nanoparticles. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions could be exploited in the design of self-assembling materials or for the modification of surfaces. nih.govresearchgate.net

Furthermore, research into the environmental fate and impact of this compound, in collaboration with environmental scientists, will be crucial to ensure its sustainable application. The interdisciplinary approach will undoubtedly lead to a more holistic understanding of this compound, from its fundamental properties to its real-world applications.

Q & A

Q. What are the standard synthetic routes for Methyl 5-cyano-2-hydroxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 5-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Key variables for optimization include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may risk hydrolysis of the nitrile group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while methanol acts as both solvent and reactant.
  • Catalyst loading : Acid catalysts (0.5–2 mol%) balance yield and side-product formation.
    Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve the hydroxyl (δ 10–12 ppm) and nitrile (δ ~115–120 ppm) groups. The methyl ester peak appears at δ ~3.9 ppm.
  • IR spectroscopy : Confirm functional groups via O–H stretch (~3200 cm1^{-1}), C≡N (~2240 cm1^{-1}), and ester C=O (~1720 cm1^{-1}).
  • X-ray crystallography : For definitive confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, ensuring accurate bond lengths and angles .

Q. What are the common chemical transformations of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Nitrile reduction : Catalytic hydrogenation (H2_2/Pd-C) converts the cyano group to an amine, enabling peptide coupling.
  • Ester hydrolysis : Basic conditions (NaOH/EtOH) yield 5-cyano-2-hydroxybenzoic acid for further derivatization.
  • Electrophilic substitution : Bromination or iodination at the aromatic ring’s ortho/para positions, guided by directing effects of –OH and –COOCH3_3 .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments to predict:

  • Electrophilic aromatic substitution : Local Fukui indices identify reactive sites. For example, nitration favors the para position to –OH due to electron-donating resonance effects.
  • Tautomerization equilibria : The enol-keto tautomerism of the hydroxyl group can be quantified using Gibbs free energy differences .

Q. What experimental strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Impurity profiling : Use HPLC-MS to rule out side products.
  • Cellular assays : Validate target specificity via knock-out studies or competitive binding assays.
  • Structural analogs : Compare derivatives (e.g., replacing –CN with –Br) to isolate functional group contributions .

Q. How can crystallographic data improve mechanistic understanding of this compound in coordination chemistry?

Single-crystal X-ray diffraction reveals:

  • Metal-ligand interactions : The hydroxyl and ester groups can chelate transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with distinct geometries.
  • Hydrogen-bonding networks : Intermolecular O–H···N≡C interactions stabilize crystal packing, influencing solubility and melting points .

Q. What role does this compound play in designing enzyme inhibitors?

The nitrile group acts as a bioisostere for carbonyl or carboxylate moieties, enabling:

  • Transition-state mimicry : In protease inhibitors, the –CN group mimics tetrahedral intermediates.
  • Selectivity screening : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against homologous enzymes .

Methodological Notes

  • Data interpretation : Cross-validate spectroscopic data with computational models to minimize artifacts .
  • Safety protocols : Follow GHS guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) .
  • Ethical compliance : Adhere to in vitro research standards; no in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.